Potency for Caspase-6: Ac-VEID-CHO Exhibits Superior Enzymatic Activity Compared to FMK-Warhead and Other Peptide Aldehyde Inhibitors
In a head-to-head enzymatic comparison under identical conditions (15 min preincubation, 40 min reaction), Ac-VEID-CHO inhibited caspase-6 with an IC50 of 16.2 nM. This potency is substantially greater than that of the fluoromethyl ketone (FMK) irreversible inhibitor z-VEID-FMK (IC50 = 128.6 nM) and the aldehyde inhibitor Ac-DEVD-CHO (IC50 = 30.5 nM), which is often used as a less-selective alternative [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) of recombinant caspase-6 |
|---|---|
| Target Compound Data | 16.2 nM |
| Comparator Or Baseline | z-VEID-FMK: 128.6 nM; Ac-DEVD-CHO: 30.5 nM |
| Quantified Difference | 7.9-fold more potent than z-VEID-FMK; 1.9-fold more potent than Ac-DEVD-CHO |
| Conditions | Recombinant caspase-6, 15 min enzyme/inhibitor preincubation followed by 40 min enzyme reaction |
Why This Matters
This quantifies the superior in vitro potency of Ac-VEID-CHO over common irreversible and reversible alternatives, confirming it as the optimal choice for in vitro biochemical studies requiring maximum inhibition of caspase-6 at low compound concentrations.
- [1] Table 1. Potency of peptide-derived caspase inhibitors possessing aldehyde (CHO) and fluoromethyl ketone (FMK) warheads against executioner caspases. PMC3257251. Mean IC50 (nM) values for caspase-6: Ac-VEID-CHO (16.2), Ac-DEVD-CHO (30.5), z-VEID-FMK (128.6). View Source
